2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole
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Overview
Description
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a piperidine moiety via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the bromination of the benzoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole compounds .
Scientific Research Applications
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: This compound has a similar structure but features a benzenesulfonyl group instead of a bromobenzoyl group.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: This compound contains an imidazole ring and a piperidine moiety, making it structurally related.
Uniqueness
2-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYREPXCVAXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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